3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that features a pyrrole ring substituted with a nitrophenyl group and an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Nitration: The pyrrole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amino Acid Side Chain Introduction: The amino acid side chain can be introduced through a Mannich reaction, where formaldehyde, an amine, and a compound containing an active hydrogen atom react to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to form derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Reduction: Formation of 3-amino-3-[1-(4-aminophenyl)-1H-pyrrol-2-yl]propanoic acid.
Substitution: Formation of amides or other derivatives depending on the substituent introduced.
Scientific Research Applications
3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino acid side chain allows the compound to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-[1-(4-aminophenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-amino-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-amino-3-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid
Uniqueness
3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their properties and applications.
Properties
IUPAC Name |
3-amino-3-[1-(4-nitrophenyl)pyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c14-11(8-13(17)18)12-2-1-7-15(12)9-3-5-10(6-4-9)16(19)20/h1-7,11H,8,14H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTSBCSINGPCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(CC(=O)O)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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